4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
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Overview
Description
4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a benzamide moiety, which is a benzene ring attached to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction. This involves the reaction of the quinoline derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where the hydroxyl group of the quinoline derivative is reacted with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways, including apoptosis and cell proliferation.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of quinoline derivatives and their interactions with biomolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit topoisomerase enzymes, leading to the disruption of DNA replication and transcription. It can also interact with proteins involved in cell signaling pathways, leading to the modulation of cellular processes such as apoptosis and cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolone: A structurally similar compound with hydroxyl group instead of ethoxy group.
2-phenylquinoline: A quinoline derivative with a phenyl group at the 2-position.
N-benzylquinoline: A quinoline derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the benzamide moiety enhances its ability to interact with biological targets and improves its solubility and stability compared to other quinoline derivatives.
Properties
IUPAC Name |
4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-19-11-9-16(10-12-19)22(26)24(15(2)3)14-18-13-17-7-5-6-8-20(17)23-21(18)25/h5-13,15H,4,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPVHVAEMQDYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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